molecular formula C18H21N3O3 B008820 1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester CAS No. 101976-06-1

1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester

Cat. No. B008820
M. Wt: 327.4 g/mol
InChI Key: ZMPLXBACRCPNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester, commonly known as PACE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PACE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.

Mechanism Of Action

The mechanism of action of PACE is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

Studies have shown that PACE exhibits anti-inflammatory and analgesic effects by reducing the production of prostaglandins and inhibiting the NF-κB pathway. PACE has also been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation. In addition, PACE has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using PACE in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using PACE include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of PACE. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of PACE in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of PACE derivatives with improved pharmacological properties is another area of future research.

Synthesis Methods

PACE can be synthesized using a multistep reaction process that involves the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This is followed by the reaction of the 1-naphthyl carbamate with piperazine to form 1-piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, which is then esterified with ethanol to form PACE.

Scientific Research Applications

PACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. PACE has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the development of novel drugs. PACE has also been used in the synthesis of various organic compounds such as β-lactams and quinolones.

properties

CAS RN

101976-06-1

Product Name

1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-(naphthalen-1-ylcarbamoyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H21N3O3/c1-2-24-18(23)21-12-10-20(11-13-21)17(22)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3,(H,19,22)

InChI Key

ZMPLXBACRCPNKB-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32

Other CAS RN

101976-06-1

solubility

49.1 [ug/mL]

synonyms

1-Carboethoxy-4-(1-naphthylcarbamyl)piperazine

Origin of Product

United States

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